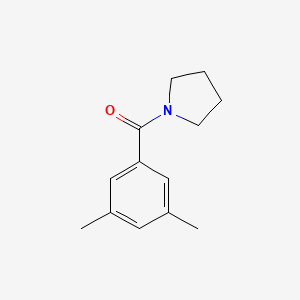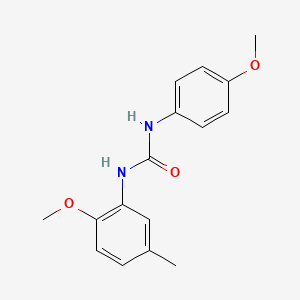
1-(3,5-dimethylbenzoyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethylbenzoyl)pyrrolidine, also known as DMP, is a chemical compound that belongs to the class of pyrrolidines. It is a white crystalline powder that is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
1-(3,5-dimethylbenzoyl)pyrrolidine has a wide range of scientific research applications due to its unique properties. It is commonly used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizing agent to destroy cancer cells. This compound has also been used as a fluorescent probe for the detection of metal ions and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-(3,5-dimethylbenzoyl)pyrrolidine is not fully understood, but it is believed to work by generating reactive oxygen species (ROS) when exposed to light. These ROS can cause damage to cancer cells, leading to their destruction. Additionally, this compound has been shown to bind to metal ions, which can affect their reactivity and lead to changes in biochemical pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and modulate the immune system. Additionally, this compound has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,5-dimethylbenzoyl)pyrrolidine in lab experiments is its ease of synthesis and high purity. Additionally, this compound is stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using this compound is that it requires exposure to light to be effective, which can limit its use in certain experiments. Additionally, this compound can be toxic in high concentrations, which requires careful handling and disposal.
Direcciones Futuras
There are many potential future directions for research on 1-(3,5-dimethylbenzoyl)pyrrolidine. One area of interest is the development of new photosensitizers for use in photodynamic therapy. Additionally, there is potential for the use of this compound in the development of new catalysts for organic reactions. Further research is also needed to fully understand the mechanism of action of this compound and its effects on biochemical pathways.
Métodos De Síntesis
1-(3,5-dimethylbenzoyl)pyrrolidine can be synthesized through a simple reaction between 3,5-dimethylbenzoyl chloride and pyrrolidine in the presence of a base. The reaction yields this compound as a white crystalline powder with a purity of over 95%. This synthesis method is easy to perform and can be scaled up for large-scale production.
Propiedades
IUPAC Name |
(3,5-dimethylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)13(15)14-5-3-4-6-14/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTXNCMWKTGBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)
![N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)



![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5838319.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-methoxyphenyl)ethanimidamide](/img/structure/B5838343.png)


![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)


